molecular formula C17H21N3O4S B2851572 N'-(3-methanesulfonyl-4,6-dimethylpyridin-2-yl)-3-methoxy-N'-methylbenzohydrazide CAS No. 341967-38-2

N'-(3-methanesulfonyl-4,6-dimethylpyridin-2-yl)-3-methoxy-N'-methylbenzohydrazide

Cat. No.: B2851572
CAS No.: 341967-38-2
M. Wt: 363.43
InChI Key: IKJDBNGWFACYAS-UHFFFAOYSA-N
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Description

N’-[4,6-dimethyl-3-(methylsulfonyl)-2-pyridinyl]-3-methoxy-N’-methylbenzenecarbohydrazide is a complex organic compound with a unique structure that includes a pyridine ring substituted with methyl and methylsulfonyl groups, a methoxy group, and a benzenecarbohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[4,6-dimethyl-3-(methylsulfonyl)-2-pyridinyl]-3-methoxy-N’-methylbenzenecarbohydrazide typically involves multiple steps. One common approach is to start with the preparation of the pyridine ring, followed by the introduction of the methyl and methylsulfonyl groups. The methoxy group is then added, and finally, the benzenecarbohydrazide moiety is attached. Each step requires specific reagents and conditions, such as the use of catalysts, solvents, and controlled temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using automated systems and continuous flow reactors to ensure consistent quality and minimize waste .

Chemical Reactions Analysis

Types of Reactions

N’-[4,6-dimethyl-3-(methylsulfonyl)-2-pyridinyl]-3-methoxy-N’-methylbenzenecarbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl groups can yield carboxylic acids, while substitution of the methoxy group can produce a variety of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of N’-[4,6-dimethyl-3-(methylsulfonyl)-2-pyridinyl]-3-methoxy-N’-methylbenzenecarbohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridine derivatives with methyl, methylsulfonyl, and methoxy groups. Examples are 4,6-dimethyl-2-methylsulfonylpyrimidine and 4,6-dimethyl-2-methylsulfonylpyridine .

Uniqueness

What sets N’-[4,6-dimethyl-3-(methylsulfonyl)-2-pyridinyl]-3-methoxy-N’-methylbenzenecarbohydrazide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

N'-(4,6-dimethyl-3-methylsulfonylpyridin-2-yl)-3-methoxy-N'-methylbenzohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4S/c1-11-9-12(2)18-16(15(11)25(5,22)23)20(3)19-17(21)13-7-6-8-14(10-13)24-4/h6-10H,1-5H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKJDBNGWFACYAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1S(=O)(=O)C)N(C)NC(=O)C2=CC(=CC=C2)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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